Renin Inhibitor

Übersicht

Beschreibung

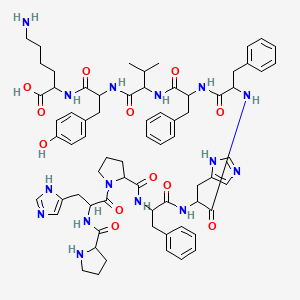

Die Verbindung „Pro-His-Pro-His-Phe-Phe-Val-Tyr-Lys“ ist ein synthetisches Peptid, das aus den Aminosäuren Prolin, Histidin, Phenylalanin, Valin, Tyrosin und Lysin besteht. Dieses Peptid ist bekannt für seine Rolle als Angiotensin-Substrat-Analogon, d. h. es ahmt das natürliche Substrat des Enzyms Renin nach. Diese Verbindung wurde auf ihr Potenzial zur Hemmung von Renin, einem an der Blutdruckregulation beteiligten Enzym, untersucht .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von „Pro-His-Pro-His-Phe-Phe-Val-Tyr-Lys“ erfolgt in der Regel durch Festphasenpeptidsynthese (SPPS). Dieses Verfahren ermöglicht die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst die folgenden Schritte:

Anlagerung der ersten Aminosäure: Die erste Aminosäure, Prolin, wird an das Harz gebunden.

Entschützung: Die Schutzgruppe der Aminosäure wird entfernt, um die Addition der nächsten Aminosäure zu ermöglichen.

Kupplung: Die nächste Aminosäure, Histidin, wird unter Verwendung eines Kupplungsreagenzes wie N,N'-Diisopropylcarbodiimid (DIC) oder N-Ethyl-N'-(3-Dimethylaminopropyl)carbodiimid (EDC) an die wachsende Peptidkette gekoppelt.

Wiederholung: Die Schritte 2 und 3 werden für jede nachfolgende Aminosäure in der Sequenz wiederholt.

Spaltung: Das fertige Peptid wird mit einem Spaltungsreagenz wie Trifluoressigsäure (TFA) vom Harz abgespalten.

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Produktion von „Pro-His-Pro-His-Phe-Phe-Val-Tyr-Lys“ eine großtechnische SPPS mit automatisierten Peptidsynthesizern beinhalten. Diese Maschinen können mehrere Peptidsynthesereaktionen gleichzeitig abwickeln, was die Effizienz und den Ertrag erhöht. Zusätzlich werden Reinigungsverfahren wie Hochleistungsflüssigkeitschromatographie (HPLC) eingesetzt, um die Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

„Pro-His-Pro-His-Phe-Phe-Val-Tyr-Lys“ kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Tyrosinrest im Peptid kann oxidiert werden, um Dityrosin zu bilden.

Reduktion: Disulfidbrücken, falls vorhanden, können zu freien Thiolen reduziert werden.

Substitution: Aminosäurereste können durch andere Aminosäuren substituiert werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H₂O₂) oder andere Oxidationsmittel können unter milden Bedingungen verwendet werden.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) können zur Reduktion von Disulfidbrücken verwendet werden.

Substitution: Aminosäuresubstitution kann mit Standard-SPPS-Techniken mit verschiedenen Aminosäuren erreicht werden.

Hauptprodukte

Oxidation: Bildung von Dityrosin.

Reduktion: Bildung von freien Thiolen aus Disulfidbrücken.

Substitution: Erzeugung von Peptidanalogen mit modifizierten Aminosäuresequenzen.

Wissenschaftliche Forschungsanwendungen

„Pro-His-Pro-His-Phe-Phe-Val-Tyr-Lys“ hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellpeptid für die Untersuchung von Peptidsynthese- und Modifikationstechniken verwendet.

Biologie: Untersucht auf seine Rolle bei der Hemmung von Renin und seine potenziellen Auswirkungen auf die Blutdruckregulation.

Medizin: Als potenzielles Therapeutikum für Erkrankungen im Zusammenhang mit Bluthochdruck und Herz-Kreislauf-Erkrankungen untersucht.

Industrie: Einsatz bei der Entwicklung von Peptid-basierten Medikamenten und diagnostischen Werkzeugen.

Wirkmechanismus

Der Wirkmechanismus von „Pro-His-Pro-His-Phe-Phe-Val-Tyr-Lys“ beinhaltet seine Wechselwirkung mit dem Enzym Renin. Als Angiotensin-Substrat-Analogon konkurriert es mit dem natürlichen Substrat von Renin und hemmt so die Aktivität des Enzyms. Diese Hemmung kann zu einer Abnahme der Produktion von Angiotensin I führen, einem Vorläufer des starken Vasokonstriktors Angiotensin II. Durch die Blockierung der Bildung von Angiotensin II kann das Peptid helfen, den Blutdruck zu senken .

Wirkmechanismus

The mechanism of action of “Pro-His-Pro-His-Phe-Phe-Val-Tyr-Lys” involves its interaction with the enzyme renin. As an angiotensin substrate analog, it competes with the natural substrate of renin, thereby inhibiting the enzyme’s activity. This inhibition can lead to a decrease in the production of angiotensin I, a precursor to the potent vasoconstrictor angiotensin II. By blocking the formation of angiotensin II, the peptide can help lower blood pressure .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Pro-His-Pro-His-Phe-Phe-Val-Tyr-Arg: Ein weiteres Angiotensin-Substrat-Analogon mit einer ähnlichen Sequenz, aber mit Arginin anstelle von Lysin.

Pro-His-Pro-His-Phe-Phe-Val-Tyr-Gly: Eine Variante mit Glycin anstelle von Lysin.

Einzigartigkeit

„Pro-His-Pro-His-Phe-Phe-Val-Tyr-Lys“ ist einzigartig aufgrund seiner spezifischen Sequenz und seiner Fähigkeit, Renin effektiv zu hemmen. Das Vorhandensein von Lysin am C-Terminus kann zu seiner Bindungsaffinität und Hemmwirkung im Vergleich zu anderen Analoga beitragen .

Eigenschaften

IUPAC Name |

6-amino-2-[[3-(4-hydroxyphenyl)-2-[[2-[[2-[[2-[[3-(1H-imidazol-5-yl)-2-[[2-[[1-[3-(1H-imidazol-5-yl)-2-(pyrrolidine-2-carbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H87N15O12/c1-42(2)59(67(93)81-54(35-46-25-27-49(85)28-26-46)61(87)76-51(69(95)96)22-12-13-29-70)83-65(91)55(34-45-20-10-5-11-21-45)78-62(88)52(32-43-16-6-3-7-17-43)77-64(90)56(36-47-38-71-40-74-47)79-63(89)53(33-44-18-8-4-9-19-44)80-66(92)58-24-15-31-84(58)68(94)57(37-48-39-72-41-75-48)82-60(86)50-23-14-30-73-50/h3-11,16-21,25-28,38-42,50-59,73,85H,12-15,22-24,29-37,70H2,1-2H3,(H,71,74)(H,72,75)(H,76,87)(H,77,90)(H,78,88)(H,79,89)(H,80,92)(H,81,93)(H,82,86)(H,83,91)(H,95,96) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIRMFERKNRDUKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CC7=CN=CN7)NC(=O)C8CCCN8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H87N15O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S)-4-amino-5-[(2S)-2-[[(2S)-3-methyl-2-(4-nitroanilino)butanoyl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid](/img/structure/B1680429.png)

![9-Fluoro-8-(1h-imidazol-1-yl)-5-methyl-1-oxo-6,7-dihydro-1h,5h-pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B1680430.png)

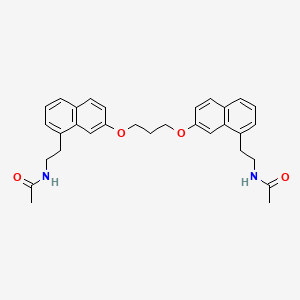

![N-[2-[7-[4-[8-(2-acetamidoethyl)naphthalen-2-yl]oxybutoxy]naphthalen-1-yl]ethyl]acetamide](/img/structure/B1680433.png)

![Methyl 6-methyl-3-(2-methylpropyl)-4-(3-nitrophenyl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1680436.png)

![methyl (4S)-6-methyl-3-(2-methylpropyl)-4-(3-nitrophenyl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1680438.png)

![N-[4-[(3aR,9bS)-8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]butyl]-4-phenylbenzamide](/img/structure/B1680441.png)

![tert-butyl 2-[[(3S)-2-[(2S)-2-[3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoylamino]-3-phenylpropanoyl]-1,2-oxazolidine-3-carbonyl]amino]acetate](/img/structure/B1680447.png)